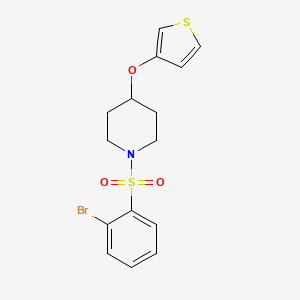
2-Acetylphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylphenylacetonitrile, also known as α-Acetylphenylacetonitrile, is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is a white to light yellow crystalline solid with a melting point of 92-94°C . It is relatively soluble in organic solvents such as ethanol, DMSO, methanol, and acetone, but has limited solubility in water . The compound is used in various fields, including pharmaceuticals, agrochemicals, and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetylphenylacetonitrile can be synthesized through various methods. One common method involves the alkylation of benzyl cyanide with ethyl acetate or acetic anhydride . The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions.
Substitution: The ketone group adjacent to the nitrile group allows for various reactions such as alkylation and condensation.
Common Reagents and Conditions:
Oxidation: Strong acids such as sulfuric acid or hydrochloric acid are commonly used for hydrolysis reactions.
Substitution: Bases such as sodium ethoxide or potassium tert-butoxide are used for alkylation reactions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various alkylated or condensed products depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Acetylphenylacetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Acetylphenylacetonitrile involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Acetylphenylacetonitrile can be compared with other similar compounds, such as:
Phenylacetoacetonitrile (APAAN): Both compounds have a phenyl group attached to an acetonitrile moiety, but this compound has an additional acetyl group, which provides unique reactivity and stability.
Benzyl Cyanide: This compound lacks the acetyl group present in this compound, resulting in different chemical properties and reactivity.
The unique combination of nitrile and ketone functional groups in this compound provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(2-acetylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISFSKYAUGJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448596.png)


![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)


![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2448604.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B2448607.png)

![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2448609.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

